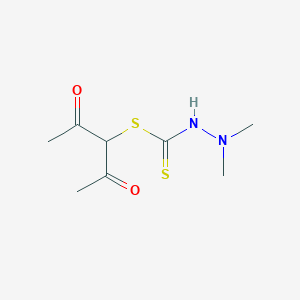
2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate is a complex organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of both dioxopentan and dimethylhydrazine carbodithioate groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate typically involves the reaction of 2,4-dioxopentan-3-yl with 2,2-dimethylhydrazine-1-carbodithioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the compound and remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it has been shown to interact with receptor tyrosine kinases and the PI3K/AKT/mTOR signaling pathway, which are involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2,4-Dioxopentan-3-ylidene)hydrazineyl)benzonitrile: Known for its inhibitory effects on receptor tyrosine kinases.
4-[2-(2,4-Dioxopentan-3-ylidene)hydrazinyl]benzoic acid: Studied for its potential as an anti-inflammatory agent.
Uniqueness
2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of dioxopentan and dimethylhydrazine carbodithioate groups makes it distinct from other similar compounds .
Propriétés
Numéro CAS |
106263-76-7 |
|---|---|
Formule moléculaire |
C8H14N2O2S2 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
2,4-dioxopentan-3-yl N-(dimethylamino)carbamodithioate |
InChI |
InChI=1S/C8H14N2O2S2/c1-5(11)7(6(2)12)14-8(13)9-10(3)4/h7H,1-4H3,(H,9,13) |
Clé InChI |
QAKFNWFNDUALKO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C)SC(=S)NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


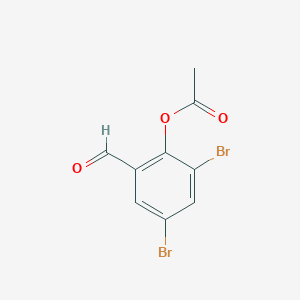
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)
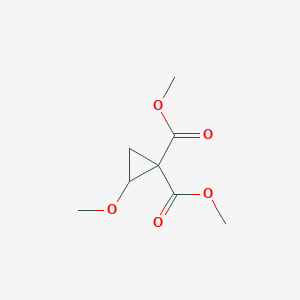
![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)


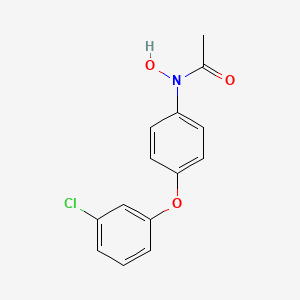

![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)
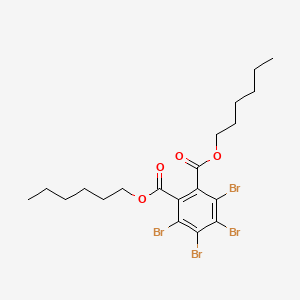

![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)


